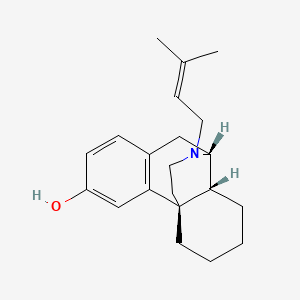
(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” is a complex organic compound belonging to the morphinan class. Morphinans are a group of compounds known for their significant pharmacological properties, particularly in pain management and anesthesia. This compound is characterized by its unique structural features, including a morphinan backbone and a 3-methyl-2-butenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the Morphinan Backbone: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methyl-2-butenyl Side Chain: This can be achieved through alkylation reactions using reagents like 3-methyl-2-butenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce double bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.
Medicine: Potential use in pain management, anesthesia, or as a lead compound for drug development.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action of “(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to analgesic effects. The pathways involved may include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known painkiller with a similar morphinan backbone.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist used to counteract opioid overdose.
Uniqueness
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” is unique due to its specific side chain and hydroxyl group positioning, which may confer distinct pharmacological properties compared to other morphinan derivatives.
Properties
CAS No. |
24921-64-0 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(3-methylbut-2-enyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C21H29NO/c1-15(2)8-11-22-12-10-21-9-4-3-5-18(21)20(22)13-16-6-7-17(23)14-19(16)21/h6-8,14,18,20,23H,3-5,9-13H2,1-2H3/t18-,20+,21+/m0/s1 |
InChI Key |
GKXJMIOXPSNPJS-CEWLAPEOSA-N |
Isomeric SMILES |
CC(=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)C |
Canonical SMILES |
CC(=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



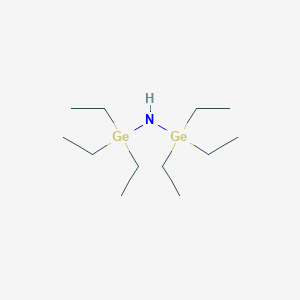
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)

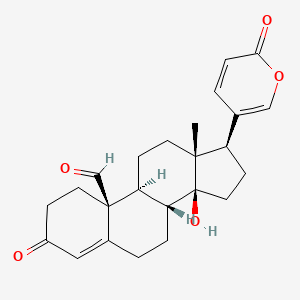
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
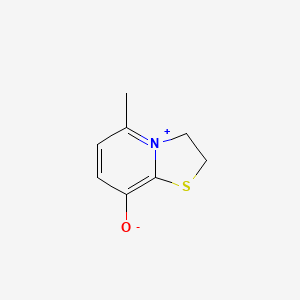
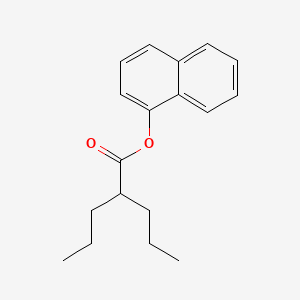
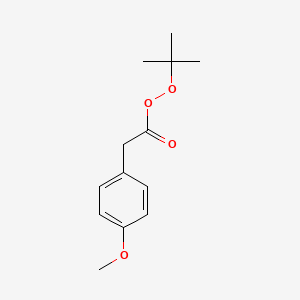

![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
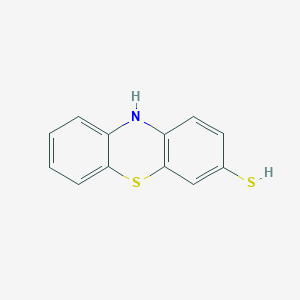
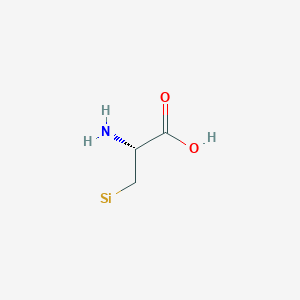
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
